molecular formula C19H26N2O2 B5186694 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one

Cat. No.: B5186694
M. Wt: 314.4 g/mol
InChI Key: HMHSKEXRCHCJQG-UHFFFAOYSA-N
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Description

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridazinone ring substituted with a 3,5-ditert-butyl-4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one typically involves multiple steps. One common method starts with the preparation of 3,5-ditert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions to introduce the pyridazinone ring. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted pyridazinones .

Mechanism of Action

The mechanism of action of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one involves its interaction with various molecular targets. The compound’s hydroxyphenyl group can participate in redox reactions, influencing oxidative stress pathways. Additionally, its pyridazinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one stands out due to its unique combination of a hydroxyphenyl group and a pyridazinone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-18(2,3)14-10-13(11-15(17(14)23)19(4,5)6)12-21-16(22)8-7-9-20-21/h7-11,23H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHSKEXRCHCJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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